2-{[(E)-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}methylidene]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(E)-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}methylidene]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a benzothiophene core, bromine, chlorine, and methyl substituents, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}methylidene]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the bromine and chlorine substituents: Halogenation reactions using reagents such as bromine and chlorine gas or their respective compounds.
Attachment of the 2-chlorobenzyl group: This step often involves nucleophilic substitution reactions.
Formation of the imine linkage: Condensation reactions between an aldehyde and an amine group.
Final coupling and purification: The final product is obtained through coupling reactions and purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Automation and continuous flow processes: To enhance efficiency and reproducibility.
Purification techniques: Including crystallization, distillation, and advanced chromatography methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides or sulfones.
Reduction products: Amines.
Substitution products: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmaceuticals: Investigated for its potential as a therapeutic agent due to its unique structure.
Biological Studies: Used in studies to understand its interaction with biological molecules.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Material Development: Utilized in the creation of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-{[(E)-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}methylidene]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways. For example, the imine linkage and aromatic rings can interact with active sites of enzymes, altering their activity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(E)-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}methylidene]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide shares similarities with other benzothiophene derivatives.
Other halogenated aromatic compounds: Such as brominated or chlorinated benzothiophenes.
Uniqueness
Structural Complexity: The combination of bromine, chlorine, and the benzothiophene core is unique.
Functional Groups: The presence of an imine linkage and multiple aromatic rings provides distinct chemical properties.
Properties
IUPAC Name |
2-[(E)-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28BrClN2O2S/c1-19-11-13-24-28(15-19)38-31(29(24)30(36)35-26-10-6-3-7-20(26)2)34-17-22-16-23(32)12-14-27(22)37-18-21-8-4-5-9-25(21)33/h3-10,12,14,16-17,19H,11,13,15,18H2,1-2H3,(H,35,36)/b34-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVOSJGOBOIISB-KVAAJVFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3C)N=CC4=C(C=CC(=C4)Br)OCC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3C)/N=C/C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.